REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:9])[cH:5][cH:6][c:7]1[CH3:8].[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[Cl:35][CH2:36][Cl:37].[F:10][C:11]([c:12]1[cH:13][c:14]([C:15](=[O:16])[Cl:17])[cH:18][cH:19][cH:20]1)([F:21])[F:22].[Na+:34].[O-:30][C:31]([OH:32])=[O:33]>>[Br:1][c:2]1[cH:3][c:4]([NH:9][C:15]([c:14]2[cH:13][c:12]([C:11]([F:10])([F:21])[F:22])[cH:20][cH:19][cH:18]2)=[O:16])[cH:5][cH:6][c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)c2cccc(C(F)(F)F)c2)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |